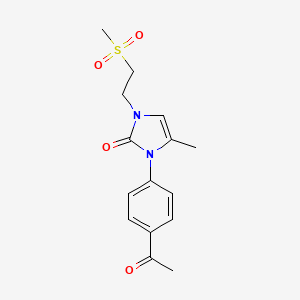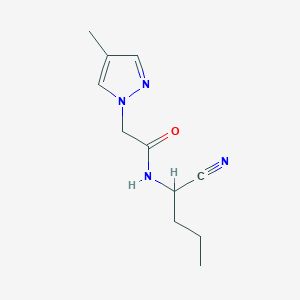
3-(4-Acetylphenyl)-4-methyl-1-(2-methylsulfonylethyl)imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetylphenyl)-4-methyl-1-(2-methylsulfonylethyl)imidazol-2-one is a chemical compound that has been found to exhibit various biochemical and physiological effects. This compound belongs to the class of imidazolones and has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(4-Acetylphenyl)-4-methyl-1-(2-methylsulfonylethyl)imidazol-2-one involves its ability to bind to the active site of enzymes and inhibit their activity. This inhibition occurs through the formation of a reversible complex between the compound and the enzyme, which prevents the enzyme from carrying out its normal function.
Biochemical and Physiological Effects:
3-(4-Acetylphenyl)-4-methyl-1-(2-methylsulfonylethyl)imidazol-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-Acetylphenyl)-4-methyl-1-(2-methylsulfonylethyl)imidazol-2-one in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a valuable tool for studying enzyme kinetics and mechanisms. However, one limitation of using this compound is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for the use of 3-(4-Acetylphenyl)-4-methyl-1-(2-methylsulfonylethyl)imidazol-2-one in scientific research. One potential direction is the development of new inhibitors for enzymes involved in disease processes, such as cancer or Alzheimer's disease. Additionally, this compound could be used in the development of new anti-inflammatory or analgesic drugs. Further studies are needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-Acetylphenyl)-4-methyl-1-(2-methylsulfonylethyl)imidazol-2-one involves the reaction of 4-methyl-1-(2-methylsulfonylethyl)imidazol-2-one with acetyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
3-(4-Acetylphenyl)-4-methyl-1-(2-methylsulfonylethyl)imidazol-2-one has been used in various scientific research applications. One of the most common uses of this compound is in the study of enzymes and their mechanisms of action. It has been found to be a potent inhibitor of certain enzymes, which makes it a valuable tool for studying enzyme kinetics and mechanisms.
Propriétés
IUPAC Name |
3-(4-acetylphenyl)-4-methyl-1-(2-methylsulfonylethyl)imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-10-16(8-9-22(3,20)21)15(19)17(11)14-6-4-13(5-7-14)12(2)18/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSNGLACOOHSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N1C2=CC=C(C=C2)C(=O)C)CCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylphenyl)-4-methyl-1-(2-methylsulfonylethyl)imidazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7572753.png)
![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)
![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)

![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)

![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)